molecular formula C19H29ClN2O6 B6060277 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid

3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid

Cat. No.: B6060277
M. Wt: 416.9 g/mol
InChI Key: GUOWWEIPZUNRRF-UHFFFAOYSA-N
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Description

3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine; oxalic acid is a complex organic compound that combines a phenoxy group, a morpholine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-ethylphenol to form 4-chloro-3-ethylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst.

    Attachment of the Morpholine Ring: The next step involves the reaction of 4-chloro-3-ethylphenol with morpholine in the presence of a base to form 3-(4-chloro-3-ethylphenoxy)morpholine.

    Formation of the Amine Group: The final step involves the reaction of 3-(4-chloro-3-ethylphenoxy)morpholine with 2-chloroethylamine to form 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.

    Reduction: Reduction reactions can occur at the phenoxy group, leading to the formation of reduced phenolic compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be used as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

Industry

In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may interact with hydrophobic pockets, while the morpholine ring and amine group may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine
  • 3-(4-chloro-3-methylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine
  • 3-(4-chloro-3-ethylphenoxy)-N-(2-piperidin-4-ylethyl)propan-1-amine

Uniqueness

The unique combination of the phenoxy group, morpholine ring, and amine group in 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine provides distinct chemical and biological properties. The presence of the ethyl group at the phenoxy ring enhances its hydrophobic interactions, while the morpholine ring provides additional hydrogen bonding capabilities.

Properties

IUPAC Name

3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O2.C2H2O4/c1-2-15-14-16(4-5-17(15)18)22-11-3-6-19-7-8-20-9-12-21-13-10-20;3-1(4)2(5)6/h4-5,14,19H,2-3,6-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOWWEIPZUNRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCNCCN2CCOCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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